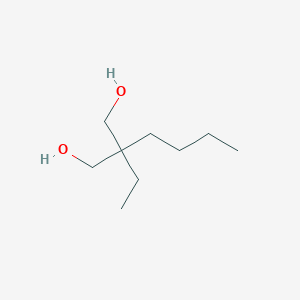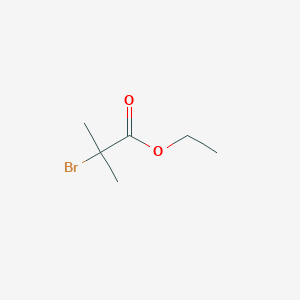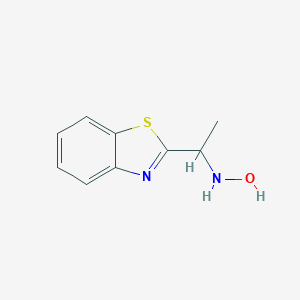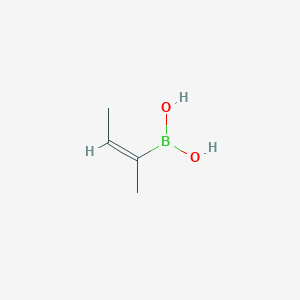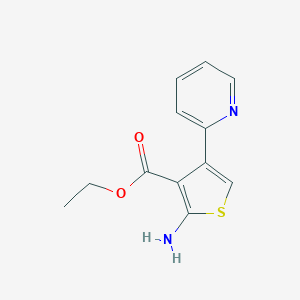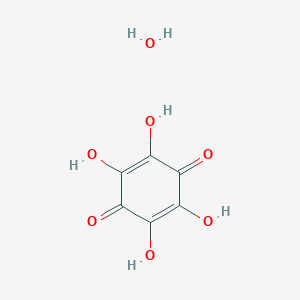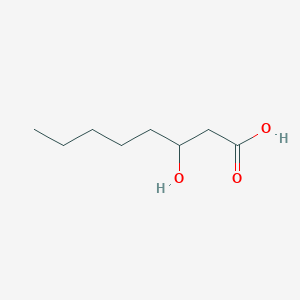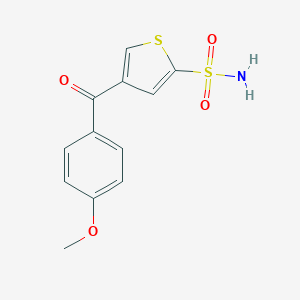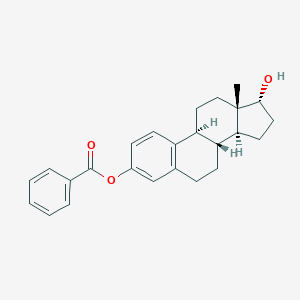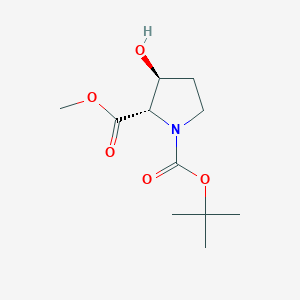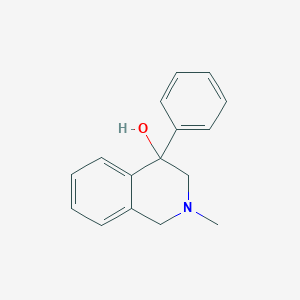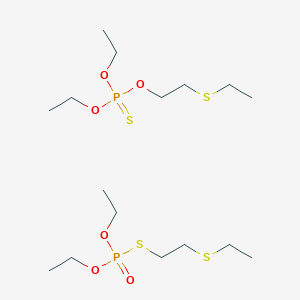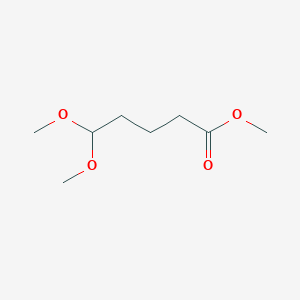![molecular formula C8H10O3 B052193 (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 104010-72-2](/img/structure/B52193.png)
(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
説明
Synthesis Analysis
The synthesis of related cyclic dioxolone structures often involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles under mild conditions, followed by thermal cyclization to yield various substituted dioxolones and pyrones (Katritzky et al., 2005). Additionally, the total synthesis of enantiopure derivatives incorporating cyclopenta[d][1,3]dioxole moieties emphasizes the importance of intramolecular cyclization strategies, showcasing the complex pathways utilized to construct these intricate systems (Fernandez et al., 2010).
Molecular Structure Analysis
Molecular structures of cyclopenta derivatives are often elucidated through X-ray diffraction, showcasing the non-planar conformations and bond distances that are crucial for understanding their reactivity and properties. For example, studies on organoboron compounds with similar cyclopentane backbones reveal the impact of substituents on the molecular conformation and bond lengths, indicating the steric and electronic effects at play (Kliegel et al., 1984).
Chemical Reactions and Properties
Cyclopenta[d][1,3]dioxol-4(6aH)-one derivatives participate in a variety of chemical reactions, showcasing their versatility. For instance, the synthesis and reactivity studies of 6-substituted pyridinols provide insights into their antioxidant properties, hinting at the potential chemical behaviors of structurally related cyclopenta derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of compounds like "(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one" can be inferred from similar cyclic structures. Studies on cyclobutane derivatives and their planarity in crystal structures provide insights into the physical characteristics that might be expected, such as melting points, solubility, and crystallinity (Shabir et al., 2020).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the reactivity patterns, stability, and interactions with different chemical species. For example, the exploration of dioxabicyclo octanes and decenes through electrophilic cyclization reveals the nuanced chemical behavior of these cyclic compounds, which could be analogous to the chemical properties of "(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one" (Gurskii et al., 1995).
科学的研究の応用
- Scientific Field: Polymer Flooding in Heavy Oil Recovery
- Application Summary : This compound could potentially be used in the field of petroleum exploration and production technology, specifically in polymer flooding for heavy oil recovery .
- Methods of Application : The application involves the use of polymers in water to lower the water-oil mobility, leading to better sweep efficiency . This change can help reach residual oil saturation in a shorter time .
- Results or Outcomes : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20% . Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields . In field applications, the major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .
-
Scientific Field: Material Science
- Application Summary : This compound could potentially be used in the field of material science, specifically in the synthesis of new materials .
- Methods of Application : The application involves the use of post-transition elements, together with zinc-group metals and their alloys . These metals and alloys are characterised by having low melting points (i.e. between room temperature and 300 °C), making their liquid state accessible to practical applications in various fields of physical chemistry and synthesis .
- Results or Outcomes : These materials can offer extraordinary capabilities in the synthesis of new materials, catalysis and can also enable novel applications including microfluidics, flexible electronics and drug delivery .
-
Scientific Field: Photocatalysis
- Application Summary : This compound could potentially be used in the field of photocatalysis, such as photocatalytic H2 evolution, photodegradation of organic contaminants, H2O2 photosynthesis from H2O and O2, and photocatalytic organic transformation .
- Methods of Application : The application involves the use of Polyimide-based photocatalysts .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Scientific Field: Chemical Synthesis
- Application Summary : This compound could potentially be used in the field of chemical synthesis .
- Methods of Application : The application involves the use of post-transition elements, together with zinc-group metals and their alloys . These metals and alloys are characterised by having low melting points (i.e. between room temperature and 300 °C), making their liquid state accessible to practical applications in various fields of physical chemistry and synthesis .
- Results or Outcomes : These materials can offer extraordinary capabilities in the synthesis of new materials, catalysis and can also enable novel applications including microfluidics, flexible electronics and drug delivery .
-
Scientific Field: Flexible Electronics
- Application Summary : This compound could potentially be used in the field of flexible electronics .
- Methods of Application : The application involves the use of post-transition elements, together with zinc-group metals and their alloys . These metals and alloys are characterised by having low melting points (i.e. between room temperature and 300 °C), making their liquid state accessible to practical applications in various fields of physical chemistry and synthesis .
- Results or Outcomes : These materials can offer extraordinary capabilities in the synthesis of new materials, catalysis and can also enable novel applications including microfluidics, flexible electronics and drug delivery .
-
Scientific Field: Drug Delivery
- Application Summary : This compound could potentially be used in the field of drug delivery .
- Methods of Application : The application involves the use of post-transition elements, together with zinc-group metals and their alloys . These metals and alloys are characterised by having low melting points (i.e. between room temperature and 300 °C), making their liquid state accessible to practical applications in various fields of physical chemistry and synthesis .
- Results or Outcomes : These materials can offer extraordinary capabilities in the synthesis of new materials, catalysis and can also enable novel applications including microfluidics, flexible electronics and drug delivery .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .
特性
IUPAC Name |
(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUDHGKUWPPGB-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=O)[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436216 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one | |
CAS RN |
104010-72-2, 103904-94-5 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

